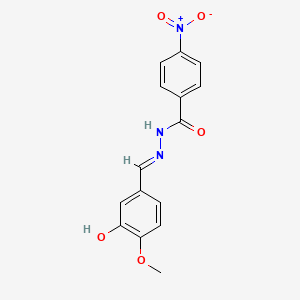

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide involves a two-step reaction process starting from a suitable benzaldehyde and hydrazide. For example, a study described the synthesis of related compounds by treating methylparaben with hydrazine hydrate to obtain the hydrazide, followed by reaction with different aldehydes under specific conditions to achieve the target molecule with varying yields (Suzana et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, MS, ^1H-NMR, and ^13C-NMR, providing detailed insights into the molecular framework and the nature of substituents attached to the phenyl rings. Crystallographic studies further reveal the spatial arrangement of atoms and the geometry of the molecule, including dihedral angles and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and properties (S. M. Somagond et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

- Compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide have shown significant antimicrobial activity. For instance, 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated substantial in vitro antimicrobial effects, especially when they have methoxy, hydroxy, and nitro substituents (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- A study on hydrazones, including compounds closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, revealed xanthine oxidase inhibitory activities. One such compound showed significant activity in this regard (Han et al., 2022).

Photolabile Groups in Polymers

- The o-nitrobenzyl group, a component of N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, is frequently used in polymer and materials science for its photolabile properties. This allows the alteration of polymer properties through irradiation, demonstrating its potential in the field of material science (Zhao et al., 2012).

Synthesis and Characterization

- Research on the synthesis and characterization of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, along with their antimicrobial activity, is a subject of continuous study. This includes the exploration of their chemical structures and potential applications (Suzana et al., 2017).

Bioactive Schiff Base Compounds

- Schiff base compounds derived from N'-substituted benzohydrazide, including those closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, have been studied for their broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and cytotoxic activities, demonstrating their potential in medicinal chemistry (Sirajuddin et al., 2013).

Propiedades

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-14-7-2-10(8-13(14)19)9-16-17-15(20)11-3-5-12(6-4-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNHQEUECDHQHC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)